3-Ethylindoline-1-carbonyl chloride

Description

Nomenclature and Structural Overview

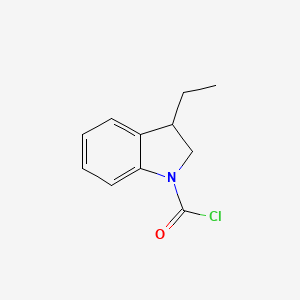

3-Ethylindoline-1-carbonyl chloride exists under multiple systematic naming conventions, reflecting the complexity and historical development of heterocyclic nomenclature systems. The compound is officially recognized under the International Union of Pure and Applied Chemistry nomenclature as this compound, which clearly identifies the structural features and substitution pattern. Alternative nomenclature includes the designation "1H-Indole-1-carbonyl chloride, 3-ethyl-2,3-dihydro-(9CI)" according to Chemical Abstracts Service naming protocols, emphasizing the relationship to the parent indole structure through the dihydro modification. This naming convention highlights the saturated two-carbon bridge that distinguishes indoline from indole, creating a bicyclic system with reduced aromaticity compared to the fully aromatic indole structure.

The structural framework consists of a fused benzene-pyrroline ring system characteristic of indoline compounds, with specific modifications that define its chemical behavior. The ethyl group positioned at the 3-carbon introduces steric bulk and electronic effects that influence both the compound's reactivity and its potential biological interactions. The carbonyl chloride functional group attached to the nitrogen atom represents a highly reactive acylating moiety that readily participates in nucleophilic substitution reactions. This combination of structural features creates a compound with distinctive properties that differentiate it from both simple indoline derivatives and other carbonyl chloride-containing molecules.

The three-dimensional structure of this compound exhibits conformational flexibility due to the saturated nature of the indoline ring system, allowing for various spatial arrangements that can influence its interaction with other molecules. Research on related indoline compounds has demonstrated that the reduced aromaticity compared to indole structures can significantly impact both chemical reactivity and biological activity profiles. The specific substitution pattern in this compound creates opportunities for selective synthetic transformations and potential applications in complex molecule synthesis.

Propriétés

Numéro CAS |

117086-92-7 |

|---|---|

Formule moléculaire |

C11H12ClNO |

Poids moléculaire |

209.673 |

Nom IUPAC |

3-ethyl-2,3-dihydroindole-1-carbonyl chloride |

InChI |

InChI=1S/C11H12ClNO/c1-2-8-7-13(11(12)14)10-6-4-3-5-9(8)10/h3-6,8H,2,7H2,1H3 |

Clé InChI |

BYTVMGNFKKBKLJ-UHFFFAOYSA-N |

SMILES |

CCC1CN(C2=CC=CC=C12)C(=O)Cl |

Synonymes |

1H-Indole-1-carbonyl chloride, 3-ethyl-2,3-dihydro- (9CI) |

Origine du produit |

United States |

Applications De Recherche Scientifique

Scientific Research Applications

The applications of 3-Ethylindoline-1-carbonyl chloride span several fields, including:

1. Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to undergo substitution reactions makes it valuable for creating various derivatives.

2. Medicinal Chemistry

this compound has been investigated for its potential therapeutic properties. It acts as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.

3. Agrochemical Development

The compound is utilized in the formulation of agrochemicals, contributing to the development of pesticides and herbicides that are effective against a range of agricultural pests.

Research indicates that this compound exhibits significant biological activities, particularly:

1. Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial effects against various bacterial strains. For instance, minimum inhibitory concentration (MIC) values have been reported as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.019 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These results suggest its potential use as an antibacterial and antifungal agent, particularly effective against Gram-positive bacteria.

2. Anticancer Activity

The compound has also been studied for its anticancer properties. Derivatives synthesized from this compound have demonstrated cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | MCF-7 (breast cancer) | 10 |

| Derivative B | HeLa (cervical cancer) | 15 |

These findings indicate that modifications to the indole structure can enhance anticancer activity, making it a valuable scaffold for drug development.

Case Studies

Several case studies illustrate the practical applications of this compound:

1. Study on Antimicrobial Efficacy

A recent study evaluated the compound against resistant bacterial strains, confirming its effectiveness in disrupting bacterial cell wall synthesis through interactions with key enzymes.

2. Anticancer Research

In vitro studies demonstrated that derivatives of this compound inhibited cell proliferation in breast cancer cells by inducing apoptosis. Further research is ongoing to elucidate the specific pathways involved in this process.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analogues

Acyl Chlorides

Acyl chlorides are highly reactive due to the electrophilic carbonyl carbon and good leaving group (Cl⁻). Key comparisons:

Heterocyclic Chlorides

- 3-Ethylpyrrolidine-1-carbonyl chloride (C₇H₁₂ClNO): A saturated 5-membered ring analogue. The absence of aromaticity in pyrrolidine reduces stability compared to indoline derivatives but may enhance solubility in non-polar media .

- Ethyl 4-chloro-8-nitroquinoline-3-carboxylate: The nitro group increases electrophilicity, making it more reactive toward nucleophiles than non-nitrated analogues .

Reactivity and Stability

- Electrophilicity : The carbonyl chloride group in this compound is less electrophilic than in acetyl chloride due to resonance stabilization from the indoline ring. This may slow hydrolysis compared to acetyl chloride, which reacts explosively with water .

- Thermal Stability : Aromatic indoline derivatives generally exhibit higher thermal stability than aliphatic acyl chlorides (e.g., acetyl chloride, bp 51–52°C vs. estimated bp >150°C for this compound).

Méthodes De Préparation

Thionyl Chloride (SOCl₂)-Mediated Chlorination

The most widely reported method involves reacting 3-ethylindoline-1-carboxylic acid with thionyl chloride (SOCl₂). This exothermic reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by chlorine.

Procedure:

-

3-Ethylindoline-1-carboxylic acid (1.0 eq.) is suspended in anhydrous dichloromethane (DCM) under inert atmosphere.

-

SOCl₂ (1.2–1.5 eq.) is added dropwise at 0°C, followed by stirring at reflux (40–50°C) for 4–6 hours.

-

Excess SOCl₂ and solvent are removed under reduced pressure, yielding the crude acyl chloride.

-

Purification via vacuum distillation or recrystallization provides the product in 85–92% yield .

Key Parameters:

-

Temperature: Reflux at 40–50°C ensures complete conversion without side reactions.

-

Catalyst: Catalytic dimethylformamide (DMF) accelerates the reaction by forming a reactive Vilsmeier intermediate.

Limitations:

Oxalyl Chloride ((COCl)₂) as Alternative Chlorinating Agent

Oxalyl chloride offers a milder alternative to SOCl₂, particularly for acid-sensitive substrates.

Procedure:

-

3-Ethylindoline-1-carboxylic acid (1.0 eq.) is dissolved in dry tetrahydrofuran (THF).

-

Oxalyl chloride (1.1 eq.) and DMF (0.1 eq.) are added at 0°C.

-

The mixture is stirred at 25°C for 2 hours, followed by solvent evaporation.

-

The product is isolated in 78–88% yield with minimal byproducts.

Advantages:

-

Lower reaction temperatures reduce decomposition risks.

-

Oxalyl chloride’s gaseous byproducts (CO, CO₂) are easier to manage than SOCl₂’s HCl/SO₂.

Direct Phosgenation of 3-Ethylindoline

Gas-Phase Phosgenation with Catalytic Adducts

The US5245063A patent describes a phosgene (COCl₂)-based method using a stationary catalyst phase for continuous production.

Procedure:

-

A vertical tube reactor is packed with a catalytic adduct of phosgene and N,N-dimethylformamide (DMF).

-

3-Ethylindoline (1.0 eq.) and phosgene (1.05 eq.) are introduced at 60–80°C under atmospheric pressure.

-

Laminar flow through the catalyst bed ensures efficient contact, with conductivities monitored at 11–14 mS/cm.

-

The product is separated via phase separation, achieving >95% purity and 97.5% yield .

Industrial Advantages:

Liquid-Phase Phosgenation

Small-scale synthesis employs liquid phosgene or triphosgene (bis(trichloromethyl) carbonate) for safer handling.

Procedure:

-

3-Ethylindoline (1.0 eq.) is dissolved in DCM.

-

Triphosgene (0.35 eq.) is added at −10°C, followed by warming to 25°C for 12 hours.

-

The mixture is quenched with ice water, and the organic layer is dried to isolate the product in 80–85% yield .

Safety Note:

-

Triphosgene reduces phosgene gas release but requires strict moisture control.

Friedel-Crafts Acylation of 3-Ethylindoline

Trichloroacetyl Chloride-Mediated Acylation

Adapted from CN105481753A, this method introduces the carbonyl chloride via electrophilic substitution.

Procedure:

-

3-Ethylindoline (1.0 eq.) and trichloroacetyl chloride (1.03 eq.) are mixed in DCM at −30°C.

-

Anhydrous AlCl₃ (2.4 eq.) is added, and the reaction is stirred for 1 hour.

-

Hydrolysis with ice water followed by extraction yields 3-ethylindoline-1-carbonyl chloride in 70–75% yield .

Challenges:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Safety Concerns |

|---|---|---|---|---|

| SOCl₂ Chlorination | 85–92 | 95–98 | High | HCl/SO₂ emissions |

| Oxalyl Chloride | 78–88 | 90–95 | Moderate | CO/CO₂ emissions |

| Phosgene Catalytic | 97.5 | >95 | Industrial | Phosgene handling |

| Triphosgene Liquid-Phase | 80–85 | 92–94 | Lab-scale | Moisture sensitivity |

| Friedel-Crafts Acylation | 70–75 | 85–90 | Low | Byproduct formation |

Reaction Optimization Insights

Temperature and Solvent Effects

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Ethylindoline-1-carbonyl chloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Start with indoline derivatives as precursors and introduce the ethyl group via alkylation. Use acyl chloride formation via thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Monitor reaction progress with thin-layer chromatography (TLC) and optimize temperature (typically 0–25°C) to minimize side reactions like hydrolysis. Purify via recrystallization or column chromatography. Validate purity using NMR (¹H/¹³C) and HPLC .

Q. How should researchers characterize this compound to confirm structural identity?

- Methodological Answer : Combine spectroscopic techniques:

- FT-IR : Confirm carbonyl (C=O) stretch near 1800 cm⁻¹ and C-Cl stretch at 750–550 cm⁻¹.

- NMR : ¹H NMR should show signals for the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) and indoline aromatic protons.

- Mass Spectrometry : Look for molecular ion peaks matching the molecular weight (e.g., 209.67 g/mol) and fragmentation patterns.

Cross-validate with computational methods (e.g., DFT calculations for NMR chemical shifts) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use a fume hood, nitrile gloves, and chemical-resistant goggles. Store under inert gas (argon/nitrogen) to prevent moisture-induced hydrolysis. In case of exposure, rinse skin/eyes with water for 15 minutes and consult safety data sheets (SDS) for specific antidotes. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound across different solvents?

- Methodological Answer : Design controlled experiments to isolate solvent effects:

- Test reactivity in polar aprotic (e.g., DMF, DMSO) vs. non-polar solvents (e.g., toluene).

- Use kinetic studies (e.g., UV-Vis spectroscopy) to compare reaction rates.

- Apply quantum mechanical calculations (e.g., solvation free energy models) to predict solvent interactions.

Cross-reference findings with literature using databases like Reaxys or PubChem to identify overlooked variables (e.g., trace moisture) .

Q. What strategies are effective for studying the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer :

- Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC or conductivity measurements.

- Calculate hydrolysis rate constants (k) using pseudo-first-order kinetics.

- Identify degradation products via LC-MS and propose mechanisms (e.g., nucleophilic attack by water).

Compare results with computational models (e.g., molecular dynamics simulations) .

Q. How should researchers design experiments to investigate the compound’s role in multi-step organic syntheses (e.g., as an acylating agent)?

- Methodological Answer :

- Step 1 : Screen nucleophiles (amines, alcohols) for acylation efficiency. Use stoichiometric ratios (1:1 to 1:2) and track conversion via TLC/NMR.

- Step 2 : Optimize catalytic bases (e.g., triethylamine, DMAP) to enhance reaction rates.

- Step 3 : Evaluate steric/electronic effects by substituting the indoline core with functional groups (e.g., electron-withdrawing groups).

Document procedures rigorously to ensure reproducibility, as per guidelines for experimental reporting .

Q. What analytical approaches are recommended for detecting trace impurities in this compound synthesized via novel routes?

- Methodological Answer :

- GC-MS or LC-MS : Identify low-abundance impurities (e.g., unreacted starting materials, byproducts).

- Elemental Analysis : Confirm stoichiometric ratios of C, H, N, Cl.

- X-ray Crystallography : Resolve structural anomalies if unexpected signals arise in NMR.

Compare impurity profiles against established pharmacopeial standards .

Data Analysis & Reproducibility

Q. How can researchers ensure reproducibility when scaling up this compound synthesis?

- Methodological Answer :

- Conduct DoE (Design of Experiments) to identify critical parameters (e.g., temperature, mixing rate).

- Use process analytical technology (PAT) like in-line FT-IR for real-time monitoring.

- Validate scalability in pilot reactors (e.g., from 1g to 100g batches) and compare yields/purity.

Publish detailed protocols, including equipment specifications and raw material sources .

Q. What statistical methods are appropriate for analyzing contradictory bioactivity data in studies using this compound derivatives?

- Methodological Answer :

- Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent polarity, concentration).

- Use Bayesian statistics to assess the probability of conflicting results arising from methodological differences.

- Perform meta-analyses of published datasets to identify consensus trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.